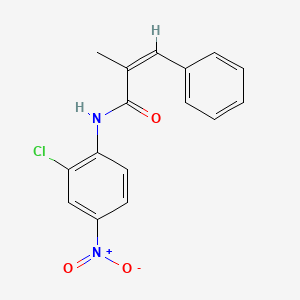![molecular formula C19H16N2O3 B5370277 5,7-dimethyl-2-[2-(2-nitrophenyl)vinyl]-8-quinolinol](/img/structure/B5370277.png)
5,7-dimethyl-2-[2-(2-nitrophenyl)vinyl]-8-quinolinol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,7-dimethyl-2-[2-(2-nitrophenyl)vinyl]-8-quinolinol, also known as DMNQ, is a synthetic organic compound that has been widely used in scientific research. It is a redox-active molecule that can act as an electron acceptor and donor, making it a useful tool for studying redox reactions and oxidative stress in various biological systems.
Wirkmechanismus
5,7-dimethyl-2-[2-(2-nitrophenyl)vinyl]-8-quinolinol acts as an electron acceptor and donor, undergoing redox reactions with other molecules in biological systems. It can accept electrons from molecules such as NADH and glutathione, and donate electrons to molecules such as oxygen and cytochrome c. This compound can also generate reactive oxygen species (ROS) such as superoxide anion and hydrogen peroxide, which can induce oxidative stress in cells and tissues.
Biochemical and Physiological Effects:
This compound-induced oxidative stress can have a variety of biochemical and physiological effects on cells and tissues. It can induce DNA damage, activate signaling pathways such as NF-κB and MAPK, and increase the production of pro-inflammatory cytokines such as TNF-α and IL-6. This compound can also affect mitochondrial function and induce apoptosis in cells.
Vorteile Und Einschränkungen Für Laborexperimente
5,7-dimethyl-2-[2-(2-nitrophenyl)vinyl]-8-quinolinol has several advantages as a tool for studying oxidative stress and redox reactions in biological systems. It is a stable and easily synthesized molecule that can be used in a variety of experimental settings. This compound can induce oxidative stress in cells and tissues without the need for exogenous oxidants such as hydrogen peroxide or paraquat. However, this compound also has limitations, including its potential toxicity to cells and tissues, and its relatively non-specific effects on redox signaling pathways.
Zukünftige Richtungen
There are several future directions for research on 5,7-dimethyl-2-[2-(2-nitrophenyl)vinyl]-8-quinolinol and its applications in scientific research. One direction is to study the effects of this compound on specific redox signaling pathways and to identify potential therapeutic targets for diseases such as cancer and inflammation. Another direction is to develop more specific redox-active molecules that can target specific cellular processes and signaling pathways. Finally, the use of this compound in animal models of disease can help to elucidate the role of oxidative stress and redox signaling in various pathological conditions.
Synthesemethoden
5,7-dimethyl-2-[2-(2-nitrophenyl)vinyl]-8-quinolinol can be synthesized by the condensation of 2-nitrobenzaldehyde with 5,7-dimethyl-8-hydroxyquinoline in the presence of a base such as potassium carbonate. The resulting product is then reduced using a reducing agent such as sodium dithionite to yield this compound.
Wissenschaftliche Forschungsanwendungen
5,7-dimethyl-2-[2-(2-nitrophenyl)vinyl]-8-quinolinol has been widely used in scientific research as a redox-active molecule to study oxidative stress and redox reactions in various biological systems. It has been used to induce oxidative stress in cells and tissues, and to study the effects of oxidative stress on cellular processes such as apoptosis, DNA damage, and inflammation. This compound has also been used to study the role of redox signaling in various biological processes such as cell proliferation, differentiation, and migration.
Eigenschaften
IUPAC Name |
5,7-dimethyl-2-[(E)-2-(2-nitrophenyl)ethenyl]quinolin-8-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O3/c1-12-11-13(2)19(22)18-16(12)10-9-15(20-18)8-7-14-5-3-4-6-17(14)21(23)24/h3-11,22H,1-2H3/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRCCVEYQOHCSLC-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C2=C1C=CC(=N2)C=CC3=CC=CC=C3[N+](=O)[O-])O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C2=C1C=CC(=N2)/C=C/C3=CC=CC=C3[N+](=O)[O-])O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-(diethylamino)ethyl]-4-(4-fluorobenzoyl)-5-(2-furyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5370220.png)

![2-[(5-cyclopropyl-4-propyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5370233.png)
![N-{4-[2-(2-oxocyclohexylidene)hydrazino]phenyl}acetamide](/img/structure/B5370239.png)
![N~1~,N~1~-dimethyl-N~4~-{2-[(propylamino)carbonyl]phenyl}-1,4-piperidinedicarboxamide](/img/structure/B5370242.png)
![4-[2-(4-chlorophenyl)morpholin-4-yl]-4-oxobutane-1-sulfonamide](/img/structure/B5370259.png)
![5-chloro-2-methoxy-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5370261.png)
![3-[(4-cyclobutyl-6-methylpyrimidin-2-yl)(methyl)amino]propane-1,2-diol](/img/structure/B5370269.png)
![N-[(2-bromo-4,5-dimethoxyphenyl)(3,4-dimethoxyphenyl)methyl]-3-(2-furyl)acrylamide](/img/structure/B5370270.png)
![rel-(3S,4S)-1-[(1-aminocyclobutyl)carbonyl]-4-[4-(2-pyridinyl)-1-piperazinyl]-3-pyrrolidinol dihydrochloride](/img/structure/B5370278.png)

![3-(4-{3-ethoxy-4-[(2-thienylcarbonyl)oxy]benzylidene}-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid](/img/structure/B5370291.png)
![N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-[(2-hydroxyethyl)amino]nicotinamide](/img/structure/B5370298.png)
![4-methyl-2-[1-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-ylcarbonyl)piperidin-4-yl]-1H-benzimidazole](/img/structure/B5370312.png)